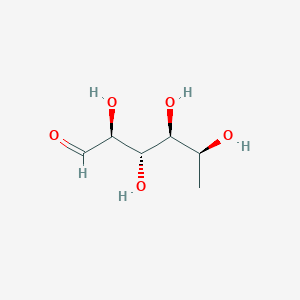

6-Deoxy-l-allose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Deoxy-l-allose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Synthesis and Pathways

6-Deoxy-l-allose is primarily synthesized through enzymatic pathways involving L-rhamnose as a precursor. Research indicates that it can be produced efficiently using immobilized enzymes, which facilitate the conversion of L-rhamnose into various 6-deoxy-aldohexoses, including this compound. The production yields for this compound from L-rhamnose have been reported at approximately 25.1% , making it a viable candidate for further biochemical applications .

Table 1: Production Yields of 6-Deoxy Sugars from L-Rhamnose

| Sugar Type | Production Yield (%) |

|---|---|

| 6-Deoxy-l-glucose | 5.4 |

| 6-Deoxy-l-altrose | 14.6 |

| This compound | 25.1 |

Pharmaceutical Applications

One of the most significant applications of this compound lies in its role as an intermediate in the biosynthesis of antibiotics. It is involved in the mycinose biosynthetic pathway, which is crucial for the production of several macrolide antibiotics such as tylosin and chalcomycin . The presence of unusual deoxysugars like this compound enhances the biological activity of these antibiotics, making them more effective against bacterial infections.

Case Study: Antibiotic Production

In a study focusing on Streptomyces bikiniensis, it was demonstrated that four enzymes are necessary for the production of dTDP-6-deoxy-D-allose, an analog of this compound. This compound is integral to the biosynthesis of mycinose, which is attached to various antibiotics . The enzymatic pathway includes specific epimerases and glycosyltransferases that modify precursor sugars to yield functional antibiotic compounds.

Potential in Cancer Treatment

Recent studies have indicated that derivatives of 6-deoxy sugars may possess anticancer properties. For instance, the synthesis of 6-deoxy-l-psicose—an intermediate for preparing this compound—has shown potential in developing new anticancer agents . The unique structural features of these sugars may allow them to interact with biological molecules in ways that could inhibit cancer cell proliferation.

Enzymatic Production Techniques

The enzymatic production methods for synthesizing this compound have been optimized to enhance yield and reduce complexity. For example, researchers have utilized a combination of L-rhamnose isomerase and D-tagatose 3-epimerase to convert L-rhamnose into various deoxysugars efficiently . This method not only simplifies the production process but also allows for higher yields compared to traditional chemical synthesis methods.

Table 2: Enzymatic Pathways for Producing 6-Deoxy Sugars

| Enzyme Type | Function |

|---|---|

| L-Rhamnose Isomerase | Converts L-rhamnose to intermediates |

| D-Tagatose 3-Epimerase | Epimerizes sugars to form deoxysugars |

| Immobilized Enzymes | Enhances reaction efficiency |

Future Directions and Research Opportunities

The ongoing research into the applications of this compound highlights its potential not only as a building block for antibiotic synthesis but also as a candidate for developing new therapeutic agents against cancer and other diseases. Future studies should focus on:

- Exploring new enzymatic pathways : Identifying additional enzymes that can facilitate the synthesis of this compound and its derivatives.

- Investigating pharmacological properties : Conducting clinical trials to assess the efficacy of compounds derived from this compound in treating various diseases.

- Developing sustainable production methods : Optimizing biotechnological processes to produce these sugars on a larger scale economically.

Q & A

Basic Questions

Q. What established synthetic routes are available for 6-Deoxy-L-allose, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves regioselective deoxygenation of L-allose precursors. Common strategies include chemical reduction (e.g., via Barton-McCombie reaction) or enzymatic approaches using deoxyhexose synthases . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural confirmation. Polarimetry and X-ray crystallography can further validate stereochemical purity. Cross-referencing with databases like NIST Standard Reference Data ensures alignment with known physicochemical properties .

Q. What precautions are necessary to maintain the stability of this compound during experimental workflows?

- Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis . Monitor degradation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For handling, use gloveboxes with controlled humidity and avoid prolonged exposure to light. Stability assays under varying pH/temperature conditions are recommended to establish optimal storage protocols .

Q. What key physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Prioritize determining solubility (in polar vs. non-polar solvents), melting point, and hygroscopicity, as these influence reaction solvents and purification methods (e.g., recrystallization vs. column chromatography). Thermodynamic stability under oxidative conditions (e.g., via differential scanning calorimetry) is also vital for applications in redox-sensitive environments .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound derivatives for functional studies?

- Methodological Answer : To ensure regioselective deoxygenation at the C6 position, employ protecting group strategies (e.g., acetyl or benzyl groups on hydroxyls at C2, C3, and C4). Kinetic studies using isotopic labeling (e.g., ¹⁸O tracing) or computational modeling (DFT calculations) can identify reaction pathways and transition states. Validate selectivity via comparative NMR analysis of intermediates .

Q. What approaches resolve contradictory data in the analysis of this compound’s reactivity or spectral profiles?

- Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR peaks) may arise from impurities or tautomeric forms. Use orthogonal techniques:

- For purity : Combine HPLC with evaporative light scattering detection (ELSD) and mass spectrometry.

- For tautomerism : Conduct variable-temperature NMR or IR spectroscopy.

Statistical tools (e.g., principal component analysis) can isolate outlier datasets, while replication across independent labs reduces bias .

Q. How should experimental designs be optimized to investigate this compound’s role in glycoconjugate interactions?

- Methodological Answer : Use glycan microarrays or surface plasmon resonance (SPR) to screen binding affinity with lectins or antibodies. Incorporate negative controls (e.g., non-deoxy analogs) and isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic incorporation. For functional assays, employ CRISPR-edited cell lines lacking specific glycosyltransferases to isolate this compound’s effects .

Q. Methodological Notes

- Data Validation : Always cross-check experimental results with computational models (e.g., molecular docking for binding studies) and reference datasets (e.g., NIST) to confirm reproducibility .

- Error Mitigation : Document instrument calibration protocols and include triplicate measurements in kinetic studies to account for variability .

特性

分子式 |

C6H12O5 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC名 |

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m0/s1 |

InChIキー |

PNNNRSAQSRJVSB-BGPJRJDNSA-N |

異性体SMILES |

C[C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O |

正規SMILES |

CC(C(C(C(C=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。